N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide

Drug Discovery Spirocyclic Scaffolds Target Profiling

This compound features a rare 1,4-dioxaspiro[4.4]nonane scaffold absent from major bioactivity databases, offering unexplored IP opportunities. Its complete lack of public pharmacological data makes it exclusively suitable for internal, proprietary discovery programs. Procurement is available only through custom synthesis, transferring full analytical characterization (NMR, HPLC, MS) to the vendor to ensure a reproducible research material. Engage vendors to obtain ≥95% purity with guaranteed stability and defined lead times.

Molecular Formula C16H20ClNO3
Molecular Weight 309.79
CAS No. 900007-06-9
Cat. No. B2563768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide
CAS900007-06-9
Molecular FormulaC16H20ClNO3
Molecular Weight309.79
Structural Identifiers
SMILESC1CCC2(C1)OCC(O2)CNC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H20ClNO3/c17-13-5-3-12(4-6-13)9-15(19)18-10-14-11-20-16(21-14)7-1-2-8-16/h3-6,14H,1-2,7-11H2,(H,18,19)
InChIKeyAPUFKZLSSCIGAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide (CAS 900007-06-9): Current Research and Procurement Landscape


N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide (CAS 900007-06-9) is a synthetic small molecule with a molecular formula of C16H20ClNO3 and a molecular weight of 309.79 g/mol. [1] It features a 1,4-dioxaspiro[4.4]nonane scaffold linked via a methylene bridge to a 4-chlorophenylacetamide moiety. This compound is not registered in major bioactivity databases (e.g., ChEMBL, BindingDB) and has no reported biological or physicochemical data in the peer-reviewed literature. Its sole public record is a legacy, unmaintained PubChem entry (SID 41429073). [1] Consequently, evidence-based differentiation from analogs is currently impossible.

Why Generic Substitution for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide Is Not Supported by Current Public Evidence


Generic substitution cannot be justified using publicly available evidence. The compound has no reported biological activity, target engagement, or physicochemical profile. [1] While structurally related spirocyclic acetamides (e.g., 1,4-dioxaspiro[4.5]decane variants) have shown activity at targets like the C5a receptor (IC50 values in the low nanomolar range), [2] the specific influence of the [4.4] versus [4.5] spirocyclic core on molecular recognition, pharmacokinetic properties, or selectivity is uncharacterized. Without head-to-head data, any claim of superiority or even parity for this compound is speculative.

Quantitative Evidence Guide for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide: A Data-Gap Analysis


Binding Affinity and Target Engagement: A Critical Data Gap Requiring Resolution

No primary screening data (IC50, Ki, Kd) is available for the target compound at any biological target. [1] In contrast, structurally analogous compounds featuring a 1,4-dioxaspiro[4.5]decane core have demonstrated nanomolar activity at the C5a receptor (IC50 = 35 nM for N-(2-(4-chlorophenyl)propyl)-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzo[b]thiophene-3-carboxamide). [2] The absence of data prevents any head-to-head comparison.

Drug Discovery Spirocyclic Scaffolds Target Profiling

Physicochemical and ADME Profiling: Lack of Data Hinders Developability Assessment

No experimental logP, solubility, permeability, or metabolic stability data are available for the target compound. Computed properties are accessible (e.g., XLogP3, TPSA, H-bond donors/acceptors) [1] but are insufficient for reliable formulation or pharmacokinetic predictions. Class-level inferences from 1,4-dioxaspiro[4.5]decane analogs suggest spirocyclic scaffolds can improve metabolic stability, [2] but this has not been verified for the [4.4]nonane variant.

ADME Drug-likeness Spirocyclic Scaffolds

Chemical Purity and Characterization: A Fundamental Procurement Prerequisite

The compound's IUPAC name is 2-(4-chlorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)acetamide, with an InChI Key of APUFKZLSSCIGAM-UHFFFAOYSA-N. [1] However, no certificate of analysis (CoA), HPLC purity data, or spectral characterization (NMR, MS) is publicly available. In contrast, well-characterized spirocyclic building blocks from reputable vendors typically provide ≥95% purity with full characterization. The absence of this data introduces significant procurement risk.

Analytical Chemistry Quality Control Chemical Procurement

Strategic Application Scenarios for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide Based on Current Evidence


Use Only in Proprietary Screening Campaigns Where In-House Data Can Mitigate Public Knowledge Gaps

Given the complete absence of public bioactivity data, this compound is suitable only for internal, proprietary drug discovery programs where the organization is prepared to generate its own primary binding, ADME, and selectivity data. [1] The novel [4.4]spirocyclic scaffold may offer unexplored intellectual property opportunities, but this is speculative. Any procurement decision must be accompanied by a commitment to comprehensive in-house profiling.

Serve as a Structurally Novel Scaffold for Medicinal Chemistry Exploration, Pending Full Characterization

The 1,4-dioxaspiro[4.4]nonane core is less common than the [4.5]decane variant in drug discovery. [1] If in-house docking studies or pharmacophore models suggest a unique fit for this scaffold, the compound could be a valuable starting point for hit expansion. However, the lack of experimental data means this scenario is contingent on extensive initial characterization, including purity verification, stability assessment, and target engagement assays.

Engage in Custom Synthesis Partnerships to Access the Compound with Defined Specifications

For procurement certainty, engage vendors offering custom synthesis services to prepare the compound to specified purity levels (≥95%) with full analytical characterization (NMR, HPLC, MS). [1] This approach transfers the characterization burden to the vendor and ensures a reproducible research material. Transparent vendor communication about synthetic feasibility and timeline is essential.

Quote Request

Request a Quote for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.